4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946347-04-2
VCID: VC11969259
InChI: InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-13-16(7-10-18(14)21)20-27(24,25)17-8-5-15(19)6-9-17/h5-10,13,20H,2-4,11-12H2,1H3
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H21ClN2O4S2
Molecular Weight: 429.0 g/mol

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

CAS No.: 946347-04-2

Cat. No.: VC11969259

Molecular Formula: C18H21ClN2O4S2

Molecular Weight: 429.0 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide - 946347-04-2

Specification

CAS No. 946347-04-2
Molecular Formula C18H21ClN2O4S2
Molecular Weight 429.0 g/mol
IUPAC Name 4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-13-16(7-10-18(14)21)20-27(24,25)17-8-5-15(19)6-9-17/h5-10,13,20H,2-4,11-12H2,1H3
Standard InChI Key PUUCRMGVJDAIQQ-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

4-Chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class, which is known for its diverse pharmacological activities. This compound combines a tetrahydroquinoline ring with a sulfonamide moiety, making it a potential candidate for various biological applications.

Synthesis and Preparation

The synthesis of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through various methods, such as the reduction of quinoline or the cyclization of appropriate precursors. The introduction of the propane-1-sulfonyl group and the benzene-1-sulfonamide moiety would follow, likely involving sulfonation and coupling reactions.

Pharmacological Potential

Sulfonamides are known for their antimicrobial properties, but they also exhibit other pharmacological activities, including anticancer and anti-inflammatory effects. The incorporation of a tetrahydroquinoline ring, which is found in several biologically active compounds, suggests that this compound could have a broad spectrum of biological activities.

Antimicrobial Activity

While specific data on the antimicrobial activity of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is not readily available, sulfonamides generally act by inhibiting folic acid synthesis in bacteria, which is essential for their growth and proliferation.

Research Findings and Future Directions

Given the limited availability of specific research findings on 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This would help in understanding its potential applications and in designing more effective derivatives.

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